molecular formula C16H23N3O4 B14016559 Tert-butyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate

Tert-butyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate

Cat. No.: B14016559
M. Wt: 321.37 g/mol
InChI Key: OSBBJANOWKTXHN-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of tert-butyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-nitrobenzyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Chemical Reactions Analysis

Tert-butyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: It serves as a building block for the development of new pharmaceuticals with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological macromolecules. The piperazine ring provides conformational flexibility, allowing the compound to bind effectively to its targets .

Comparison with Similar Compounds

Tert-butyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate can be compared with other similar compounds such as:

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate

These compounds share the piperazine core structure but differ in their substituents, which can significantly affect their chemical and biological properties .

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

tert-butyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-8-17(9-11-18)12-13-6-4-5-7-14(13)19(21)22/h4-7H,8-12H2,1-3H3

InChI Key

OSBBJANOWKTXHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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